![molecular formula C18H14FN5OS B2548609 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207052-53-6](/img/structure/B2548609.png)
1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several pharmacophoric elements, such as the 1,2,3-triazole and thiazole rings, which are often found in compounds with significant biological activities. The presence of both fluorine and methoxy substituents suggests potential for varied chemical interactions and enhanced pharmacokinetic properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the condensation of thiazolidine derivatives with diamines has been shown to yield thiazoloquinoxalines, indicating the potential for creating diverse heterocyclic systems through condensation reactions . Similarly, the synthesis of triazole derivatives from fluorophenyl-containing precursors has been reported, which could provide insights into the synthetic pathways that might be employed for the target compound . The Gewald synthesis technique has also been used to create thiophene derivatives starting from fluorophenyl ketones, which could be analogous to the methods needed for the triazole-thiazole compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a related fluorophenyl-triazole compound was elucidated, revealing significant dihedral angles between the triazole ring and adjacent benzene rings, which could influence the overall molecular conformation and, consequently, the biological activity of the compound . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar fluorophenyl and triazole compounds has been studied, with findings indicating that the presence of fluorine can influence the outcome of cycl
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds related to 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been studied for their potential antimicrobial properties. Research demonstrates that derivatives of this compound exhibit high anti-Mycobacterium smegmatis activity, indicating potential for tuberculosis treatment and other bacterial infections Yolal et al., 2012. Additionally, novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed good to moderate antimicrobial activities Bektaş et al., 2007.
Application in Organic Light-Emitting Devices (OLEDs)
Research into the synthesis and application of related compounds in OLEDs has revealed promising results. Novel star-shaped fluorescent phenanthroimidazole fluorophores, designed by integrating triphenylamine and phenanthroimidazole moieties, demonstrated high efficiency and spectral stability when used as emissive materials in non-doped OLEDs Tagare et al., 2018.
Fluorescent Probes for Sensing Applications
The derivatives of 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine have been explored as fluorescent probes due to their sensitivity to pH changes and selectivity in metal cations. This makes them suitable for developing fluorescent probes for sensing magnesium and zinc cations, highlighting their potential in bioimaging and environmental monitoring Tanaka et al., 2001.
Anticancer Properties
Certain derivatives have shown potent anticancer properties in vitro and in vivo. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to overcome limitations posed by drug lipophilicity, demonstrating significant activity against human mammary carcinoma cell lines Bradshaw et al., 2002.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-25-14-8-2-11(3-9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-4-12(19)5-7-13/h2-10H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGOQCYHOVRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

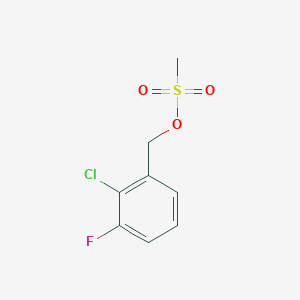
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
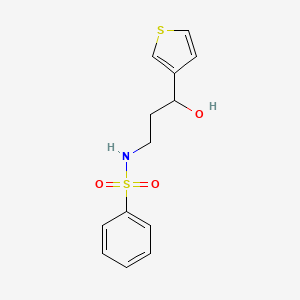
![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
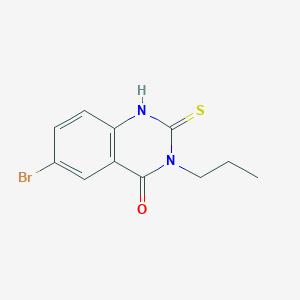
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)

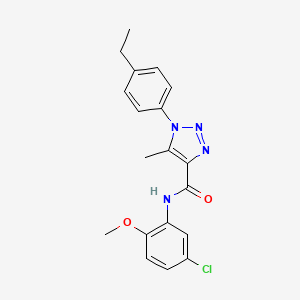
![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
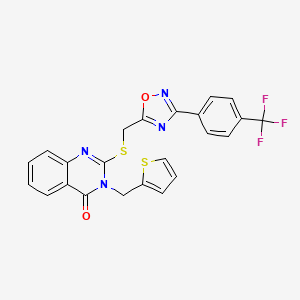
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)